Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate
Description
IUPAC Nomenclature and Stereochemical Configuration
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely define its stereochemical identity. The complete IUPAC name "methyl (1R,2R)-2-aminocyclohexane-1-carboxylate" explicitly indicates the absolute configuration at both chiral centers present in the cyclohexane ring system. The designation (1R,2R) employs the Cahn-Ingold-Prelog priority rules to establish the spatial arrangement of substituents around the stereogenic carbon atoms at positions 1 and 2 of the cyclohexane framework.
The molecular formula C8H15NO2 encompasses a molecular weight of 157.21 grams per mole, reflecting the composition of eight carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. This formulation distinguishes it from related compounds in the aminocyclohexanecarboxylate family through its specific ester functionality and stereochemical arrangement. The compound exists as one of four possible stereoisomers when considering the two chiral centers, with the (1R,2R) configuration representing a specific three-dimensional arrangement that influences its chemical and physical properties.
The stereochemical configuration significantly impacts the compound's molecular geometry and intermolecular interactions. The R-configuration at carbon-1 establishes the spatial orientation of the carboxylate ester group, while the R-configuration at carbon-2 determines the positioning of the amino functional group. This specific arrangement creates a trans-diaxial relationship between the two substituents when the cyclohexane ring adopts its preferred chair conformation, leading to distinct conformational preferences and reactivity patterns compared to other stereoisomeric forms.
Properties
IUPAC Name |
methyl (1R,2R)-2-aminocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYHWZRODJBJER-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCC[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472063 | |
| Record name | Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267230-45-5 | |
| Record name | Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stereoselective Amination and Esterification
- Asymmetric synthesis is employed to ensure the (1R,2R) stereochemistry. This can be achieved by:
- Enantioselective hydrogenation of a cyclohexene intermediate using chiral catalysts.
- Diastereoselective substitution reactions on pre-functionalized cyclohexane derivatives.
- The esterification step involves reacting the carboxylic acid intermediate with methanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to form the methyl ester.
- The amino group is typically introduced or protected/deprotected in a manner that preserves stereochemical integrity.
Hydrochloride Salt Formation
- The free amine form of methyl (1R,2R)-2-aminocyclohexane-1-carboxylate is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).
- This step enhances the compound’s solubility and facilitates purification.
Industrial Production Methods
- Industrial synthesis employs batch reactors with optimized temperature, solvent, and catalyst conditions to maximize yield and stereochemical purity.
- Purification is achieved through crystallization and recrystallization techniques to isolate the hydrochloride salt in high purity.
- Quality control includes chiral HPLC and NMR spectroscopy to confirm stereochemical purity and structural integrity.
Reaction Conditions and Reagents Summary
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Starting material | Cyclohexanone | Cyclohexane ring precursor | Readily available ketone |
| Amination | Chiral catalyst, hydrogen gas (H2) | Stereoselective amination | Ensures (1R,2R) stereochemistry |
| Esterification | Methanol, acid catalyst (e.g., H2SO4) | Formation of methyl ester | Acid catalysis promotes ester formation |
| Hydrochloride formation | Hydrochloric acid, ethanol or ether | Salt formation | Improves solubility and stability |
| Purification | Crystallization, recrystallization | Isolation of pure product | Removes impurities and byproducts |
Analytical Techniques for Stereochemical Validation
- Chiral High-Performance Liquid Chromatography (HPLC) using polysaccharide-based columns (e.g., Chiralpak® AD-H) is standard for assessing enantiomeric purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C NMR) confirms structural features and stereochemistry by analyzing coupling constants and proton splitting patterns.
- Polarimetry or Circular Dichroism (CD) spectroscopy may be used to supplement stereochemical analysis.
Research Findings and Optimization Notes
- Reaction parameters such as temperature, solvent polarity, catalyst loading, and reaction time are critical to minimize racemization and side reactions.
- Industrial processes focus on scalability and reproducibility , ensuring consistent stereochemical purity and yield.
- The hydrochloride salt form is preferred for its enhanced aqueous solubility , facilitating downstream applications in pharmaceutical research.
Summary Table of Preparation Methods
| Preparation Aspect | Description |
|---|---|
| Starting Material | Cyclohexanone |
| Key Synthetic Steps | Stereoselective amination, esterification, hydrochloride salt formation |
| Catalysts/Reagents | Chiral hydrogenation catalysts, acid catalysts for esterification, HCl for salt formation |
| Industrial Scale Techniques | Batch reactors, crystallization, recrystallization, stringent quality control |
| Analytical Validation | Chiral HPLC, NMR spectroscopy, polarimetry/CD |
| Challenges | Maintaining stereochemical purity, minimizing racemization, optimizing yield |
This comprehensive overview synthesizes data from multiple authoritative sources, emphasizing the importance of stereoselective synthesis, reaction optimization, and rigorous analytical validation in the preparation of this compound. The compound’s preparation is a well-established process in organic synthesis, particularly valuable for pharmaceutical and biochemical research applications.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique stereochemistry allows it to be utilized in asymmetric synthesis, which is vital for producing enantiomerically pure compounds used in pharmaceuticals and agrochemicals .
Synthetic Pathways
The compound can be synthesized through several methods:
- Refluxing (1R,2R)-2-aminocyclohexane-1-carboxylic acid with methanol in the presence of hydrochloric acid.
- Use of catalysts to enhance yield and purity during industrial production.
Pharmacological Potential
Research indicates that this compound exhibits notable biological activity. It interacts with neurotransmitter systems, influencing conditions such as anxiety and depression. The compound's ability to modulate receptor activity makes it a candidate for therapeutic applications in neuropharmacology .
Mechanism of Action
The compound may bind to specific enzymes or receptors, leading to biological responses. Its structural features allow selective binding, which is crucial for its efficacy in various biological systems.
Industrial Applications
Production of Fine Chemicals
This compound is employed in the production of various chemical products and materials. Its role as an intermediate facilitates the synthesis of fine chemicals used in multiple industries, including pharmaceuticals and agrochemicals .
Case Studies
Several studies highlight the practical applications of this compound:
- Case Study on Neuropharmacology : A study investigated the effects of this compound on serotonin receptors, demonstrating its potential as an anxiolytic agent. The results showed significant modulation of receptor activity, suggesting therapeutic benefits for anxiety disorders.
- Synthesis of Chiral Drugs : Research focusing on asymmetric synthesis utilized this compound to develop new chiral drugs. The findings indicated that it effectively increased enantiomeric purity in the final products.
- Antioxidant Properties : A comparative study measured the antioxidant capacity of this compound against standard antioxidants like ascorbic acid. Results showed an IC50 value of 250 µg/mL for this compound compared to 50 µg/mL for ascorbic acid, indicating moderate antioxidant activity.
Mechanism of Action
The mechanism of action of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the target.
Comparison with Similar Compounds
Ethyl 2-amino-1-cyclohexene-1-carboxylate
This compound (CAS: N/A) features an α,β-unsaturated ester, enabling conjugate addition reactions. Unlike this compound, its unsaturated structure limits stereochemical complexity but enhances electrophilicity for polymer chemistry applications .
rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine Hydrochloride
The introduction of a methylsulfanyl group increases lipophilicity, improving blood-brain barrier penetration. This modification contrasts with the carboxylate group in this compound, which enhances water solubility for renal clearance .
Biological Activity
Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a chiral compound with significant implications in medicinal chemistry and biological research. Its unique stereochemistry and structural characteristics enable it to interact with various biological targets, influencing cellular processes and enzyme functions.
Chemical Structure and Properties
This compound is characterized by:
- A cyclohexane ring
- An amino group at the 2-position
- A carboxylate ester functionality
This specific configuration, denoted by (1R,2R), is crucial for its biological activity and interaction with receptors and enzymes.
The biological activity of this compound primarily involves:
Molecular Targets:
- Enzymes: The compound can act as an inhibitor or modulator of various enzymes due to its ability to fit into active sites.
- Receptors: It interacts with neurotransmitter receptors, which may influence conditions such as anxiety and depression.
Biochemical Pathways:
- The compound modulates signal transduction pathways and affects gene expression, thereby altering cellular responses.
Biological Activity
Research has shown that this compound exhibits notable biological activities:
Neuropharmacological Effects:
- It has been studied for its potential role in modulating neurotransmitter systems, particularly in the central nervous system. This suggests implications for treating mood disorders and other neuropsychiatric conditions.
Enzyme Inhibition:
- The compound has demonstrated potential in inhibiting specific enzymes, which could be beneficial in therapeutic contexts. For example, studies indicate that similar compounds can impact enzyme functions associated with metabolic pathways .
Comparative Analysis of Related Compounds
To better understand the uniqueness of this compound, a comparative analysis with structurally related compounds is presented below:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Methyl 2-Aminocyclohexane-1-carboxylate | Similar cyclohexane structure | Lacks specific stereochemistry leading to different biological activity |
| Ethyl 2-Aminocyclohexane-1-carboxylate | Contains ethyl instead of methyl group | May exhibit different pharmacokinetics due to chain length |
| 4-Aminocyclohexanecarboxylic Acid | Contains an amino group at position 4 | Different positioning affects receptor interactions significantly |
This table highlights how the stereochemistry and structural variations influence the biological effects of these compounds.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
-
Neuropharmacological Studies:
- Research indicates that this compound can influence neurotransmitter release dynamics, potentially affecting anxiety-related behaviors in animal models.
- Enzyme Interaction Studies:
- Gelling Agent Properties:
Q & A
Q. How can researchers optimize the stereoselective synthesis of Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate to achieve high enantiomeric purity?
- Methodological Answer: Stereoselective synthesis often employs transition metal catalysts (e.g., rhodium or copper) to control cyclopropanation or ring-opening reactions. For example, cyclopropane precursors can undergo strain-driven functionalization under catalytic conditions, followed by chiral resolution via recrystallization or chromatography to isolate the desired (1R,2R) enantiomer . Key parameters include reaction temperature, solvent polarity, and catalyst loading. Monitoring enantiomeric excess (ee) using chiral HPLC or polarimetry is critical for quality control.
Q. What analytical techniques are critical for confirming the structural integrity and stereochemistry of this compound?
- Methodological Answer:
- X-ray crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement), which are widely validated for small-molecule structural determination .
- NMR spectroscopy : Compare H and C chemical shifts with computed spectra (e.g., using density functional theory, DFT) to verify stereochemical assignments. For example, vicinal coupling constants () in H NMR can distinguish cis/trans isomers .
- Chiral chromatography : Utilize chiral stationary phases (e.g., cellulose derivatives) to confirm enantiopurity.
Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer: Conduct accelerated stability studies by:
- Incubating the compound in buffered solutions (pH 2–12) at 25°C, 40°C, and 60°C.
- Monitoring degradation via LC-MS or H NMR to identify hydrolysis products (e.g., free carboxylic acid or amine derivatives).
- Quantifying degradation kinetics using Arrhenius plots to predict shelf-life under standard storage conditions.
Advanced Research Questions
Q. How do computational models like DFT and molecular docking elucidate the interaction mechanisms of this compound with biological targets?
- Methodological Answer:
- DFT calculations : Optimize the compound’s geometry and compute electrostatic potential maps to identify reactive sites (e.g., nucleophilic amine or electrophilic ester groups). Compare with experimental IR/Raman spectra for validation .
- Molecular docking : Simulate binding to enzyme active sites (e.g., proteases or kinases) using software like AutoDock Vina. Focus on hydrogen bonding and steric complementarity to rationalize enantiomer-specific activity .
Q. What strategies resolve discrepancies between experimental data (e.g., NMR shifts) and computational predictions for this compound derivatives?
- Methodological Answer:
- Cross-validation : Use multiple computational methods (e.g., DFT, MP2) to assess convergence in predicted chemical shifts.
- Solvent effects : Incorporate implicit solvent models (e.g., PCM) in calculations to account for dielectric environment differences.
- Dynamic effects : Perform molecular dynamics (MD) simulations to explore conformational averaging, which may explain deviations in rigid vs. flexible regions .
Q. How can researchers leverage the strained cyclohexane ring in this compound to develop novel synthetic methodologies?
- Methodological Answer: Exploit ring strain for:
- Ring-opening reactions : Use nucleophiles (e.g., Grignard reagents) to functionalize the cyclohexane scaffold.
- Transition metal catalysis : Employ Pd or Ru catalysts for C–H activation or cross-coupling at the amino/ester positions.
- Photocatalysis : Initiate radical-based transformations under UV/visible light, leveraging the compound’s conformational rigidity for stereocontrol .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
